N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a trifluoromethyl group, and a benzamide moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
The primary target of N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for therapeutic interventions.
Biochemical Pathways
The inhibition of the PDGF receptor tyrosine kinase by this compound affects multiple biochemical pathways. These include the PI3K/Akt and MAPK pathways , which are involved in cell proliferation, survival, and migration . The disruption of these pathways can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and induction of apoptosis . By targeting the PDGF receptor tyrosine kinase, the compound disrupts critical signaling pathways, leading to cell cycle arrest and cell death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents under specific conditions.
Coupling with Benzamide: The final step involves coupling the piperazine derivative with a benzamide moiety, often using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, often employed in anhydrous solvents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4
Uniqueness
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine ring contributes to its pharmacological activity.
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c1-24-9-11-25(12-10-24)17-7-5-16(6-8-17)23-18(26)14-3-2-4-15(13-14)19(20,21)22/h2-8,13H,9-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBCKHRGVQAUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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